1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide is a synthetic compound that combines the structural features of quinoline and piperidine The quinoline moiety is known for its diverse biological activities, while the piperidine ring is a common scaffold in medicinal chemistry
Mechanism of Action
Target of Action
Quinolines and piperidines are both important classes of compounds in medicinal chemistry, and they are present in many pharmaceuticals . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinolines and piperidines can interact with a variety of biological targets, leading to diverse effects .
Biochemical Pathways
Quinolines and piperidines can be involved in a variety of biochemical pathways due to their wide range of biological activities . The specific pathways affected by “1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinolines and piperidines can have diverse ADME properties due to the variability in their structures .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Quinolines and piperidines can have a wide range of effects due to their diverse biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Preparation Methods
The synthesis of 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinoline ring can be introduced through hydroxylation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.
Scientific Research Applications
1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
Piperidine-4-carboxamide: Commonly used in medicinal chemistry as a scaffold.
Quinoline Derivatives: Various quinoline derivatives are used in pharmaceuticals for their diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which may offer synergistic effects in its applications.
Properties
IUPAC Name |
1-(4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)12-9-18-13-4-2-1-3-11(13)14(12)20/h1-4,9-10H,5-8H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKWTCVLFJAVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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